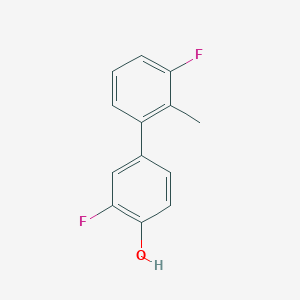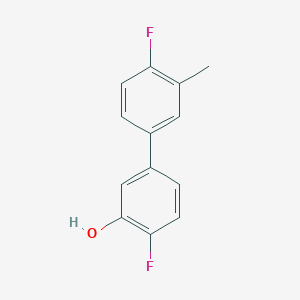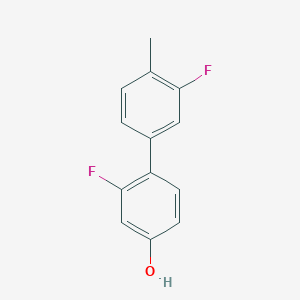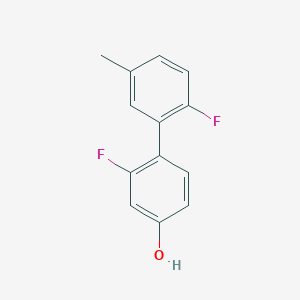
3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol, 95% (3F5F2MPP95) is a fluoroaromatic compound used in a variety of scientific research applications. It is a colorless, flammable solid that is soluble in organic solvents and has a melting point of 86-87°C. It is also known as 3-fluoro-5-(5-fluoro-2-methylphenyl) phenol and is used as a reagent for the synthesis of various compounds. 3F5F2MPP95 has a wide range of uses in the pharmaceutical, chemical, and food industries due to its unique properties.
Applications De Recherche Scientifique
3F5F2MPP95 has a number of scientific research applications, including the synthesis of other compounds, as a reagent in organic chemistry, and as a catalyst in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of photoactive materials and as a catalyst in the synthesis of polymers. Additionally, it is used in the synthesis of fluorescent dyes and in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 3F5F2MPP95 is not completely understood. However, it is believed to be involved in the formation of aryl-aryl bonds through the formation of aryl-halide intermediates. This is followed by a nucleophilic substitution reaction to form the desired product. Additionally, 3F5F2MPP95 can act as a catalyst in the synthesis of polymers and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F5F2MPP95 are not well-understood. However, it has been shown to have some antioxidant activity in vitro and in vivo. Additionally, it has been shown to inhibit the formation of reactive oxygen species and to reduce the production of pro-inflammatory cytokines. It may also have some anti-cancer activity, although this has yet to be confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 3F5F2MPP95 in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and it has a wide range of scientific applications. However, it is important to note that 3F5F2MPP95 is a hazardous material and should be handled with caution. Additionally, it is important to use proper safety equipment when working with this compound.
Orientations Futures
The potential future directions for 3F5F2MPP95 include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its mechanism of action and its potential as a catalyst in the synthesis of polymers and other compounds is needed. Finally, further research into its potential as an antioxidant and anti-cancer agent is also needed.
Méthodes De Synthèse
3F5F2MPP95 can be synthesized by a number of methods, including the Friedel-Crafts acylation of 5-fluoro-2-methylphenol with chloroacetic acid. The reaction is carried out in a solvent such as acetic anhydride, and the product is isolated by distillation. Other methods for the synthesis of 3F5F2MPP95 include the reaction of 5-fluoro-2-methylphenol with trifluoroacetic anhydride, the reaction of 5-fluoro-2-methylphenol with trifluoromethanesulfonyl chloride, and the reaction of 5-fluoro-2-methylphenol with trifluoromethanesulfonic anhydride.
Propriétés
IUPAC Name |
3-fluoro-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-10(14)7-13(8)9-4-11(15)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVQPAGAQZJLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684183 |
Source


|
| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-40-7 |
Source


|
| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














